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Compound Name: 1-(3-Pyrrolidinyl)azepane dihydrochloride

CAS No.: 1220020-30-3

Cat. No.: B1392301

Get Quote

In the landscape of medicinal chemistry, the five-membered pyrrolidine ring is a cornerstone, a "versatile scaffold" celebrated for its prevalence in natu

properties.[1][2] Its non-planar, sp³-hybridized structure allows for intricate exploration of three-dimensional chemical space, a critical factor for achiev

profiles.[2][3] The pyrrolidine motif can enhance aqueous solubility and provides hydrogen bond donor and acceptor capabilities, contributing to impro

incorporation into a multitude of approved drugs.[5][6]

Conversely, the seven-membered azepane ring represents a less charted, yet highly promising, area of chemical space.[7] Its greater conformational 

complex biological targets. The synthesis and functionalization of azepanes have historically presented challenges, but recent synthetic advancemen

discovery programs.[8][9]

This guide focuses on the hypothetical compound 1-(3-Pyrrolidinyl)azepane dihydrochloride, a novel structure that merges the well-established py

In the absence of direct experimental data for this specific molecule, this document provides a comparative analysis by deconstructing its constituent 

relationships (SAR) of known pyrrolidine and azepane derivatives to build a predictive pharmacological profile for this hybrid structure. Furthermore, w

protocols that represent the gold standard for characterizing such a molecule and comparing its performance against other alternatives.

Part 1: The Pyrrolidine Scaffold - A Privileged Structure in Pharmacology
The pyrrolidine ring's success is rooted in its unique combination of structural and chemical properties. As a saturated heterocycle, it imparts a three-d

crucial for specific interactions with biological targets.[3] The nitrogen atom can act as a hydrogen bond acceptor, or when protonated, a hydrogen bo

functionalization at various positions on the pyrrolidine ring has been shown to significantly influence biological activity and selectivity.[1]

Pyrrolidine derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme 

Table 1: Comparative Biological Activities of Representative Pyrrolidine Derivatives

Derivative Class Example Compound Primary Biological Target/Activity Therapeutic Area

Pyrrolidine-2,5-diones Ethosuximide T-type calcium channels Anticonvulsant

Polyhydroxylated Pyrrolidines Miglitol (structurally related) α-glucosidase inhibitor Antidiabetic

Pyrrolidinones Levetiracetam SV2A protein Anticonvulsant

Pyrrolidine-based Protease Inhibitors Telaprevir HCV NS3/4A serine protease Antiviral (Hepatitis C)

Pyrrolidine-based Muscarinic Agonists Pilocarpine (imidazole-pyrrolidine) Muscarinic acetylcholine receptors Glaucoma, Dry Mouth

Pyrrolone Allosteric Modulators CCR2-RA-[R] CC Chemokine Receptor 2 (CCR2) Anti-inflammatory
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While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in drug libraries, the seven-membered azepane is significantly less c

of 3D chemical space unexplored. The increased number of atoms and rotational bonds in the azepane ring provides a higher degree of conformation

targets with large or adaptable pockets.

Recent synthetic innovations, such as photochemical dearomative ring-expansion and rhodium-catalyzed C-H functionalization, have made complex 

for the creation of diverse azepane-based scaffolds for screening and optimization.

Azepane-containing molecules have shown promise in various therapeutic areas. For instance, derivatives have been developed as potent inhibitors 

which are key targets in immuno-oncology.[13]

Part 3: Predictive Analysis of 1-(3-Pyrrolidinyl)azepane
The structure of 1-(3-Pyrrolidinyl)azepane, featuring a pyrrolidine ring attached to the nitrogen of an azepane ring, suggests its potential as a modulat

acetylcholine receptors (mAChRs). Many known muscarinic ligands consist of a basic nitrogen atom within a heterocyclic ring system connected to an

Structural Analogy: The pyrrolidinyl group can be seen as a conformationally restricted analogue of the aminoalkyl chains found in many muscarinic

as a large, flexible N-substituent, which can significantly influence receptor subtype selectivity and functional activity (agonist vs. antagonist).

Hypothesized Target Interaction: For muscarinic receptors, a key interaction involves an ionic bond between the protonated tertiary amine of the lig

transmembrane domain (TM3) of the receptor. The azepane and pyrrolidine rings would then occupy the binding pocket, with their specific conform

selectivity for different M1-M5 subtypes.[15]

Below is a conceptual diagram illustrating how such a molecule might interact with a muscarinic receptor.
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Caption: Conceptual binding mode of 1-(3-Pyrrolidinyl)azepane in a muscarinic receptor.

Part 4: Essential Experimental Workflows for Comparative Analysis
To empirically determine the pharmacological profile of a novel compound like 1-(3-Pyrrolidinyl)azepane and compare it to other pyrrolidine derivative

following protocols represent the industry-standard approach.

Workflow 1: Determining Target Affinity via Radioligand Binding
The first step is to determine if the compound binds to the hypothesized receptors and with what affinity. A competitive radioligand binding assay is the

Causality in Protocol Design: This experiment measures the ability of a test compound to displace a known radiolabeled ligand from a receptor. The c

signal, while the use of specific buffers and incubation times is optimized to reach binding equilibrium. Washing with ice-cold buffer is critical to minim

during the filtration step, thereby preserving the bound state for accurate measurement.[17]
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Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

Preparation:

Prepare cell membrane homogenates from cells stably expressing the target human muscarinic receptors (M1-M5).

Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[17]

Create a 10-point serial dilution of the test compound (e.g., 1-(3-Pyrrolidinyl)azepane) and known reference compounds.

Incubation:

In a 96-well plate, add 50 µL of test compound dilution, 50 µL of a fixed concentration of radioligand (e.g., [³H]N-methylscopolamine for mAChRs

For non-specific binding (NSB) wells, use a high concentration of a known antagonist (e.g., 1 µM atropine) instead of the test compound.

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

Filtration and Counting:

Pre-soak a 96-well filter mat (e.g., GF/B glass fiber) with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radiol

Rapidly aspirate the contents of the incubation plate onto the filter mat using a cell harvester.

Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

Dry the filter mat, place it in a scintillation vial or bag, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the test compound.

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine 

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the 

Workflow 2: Assessing Functional Activity
Once binding is confirmed, it is crucial to determine whether the compound activates (agonist), blocks (antagonist), or reduces basal activity (inverse 

common method for G-protein coupled receptors (GPCRs) like mAChRs.

Causality in Protocol Design: This assay directly measures the first step of signal transduction: the activation of the G-protein upon receptor stimulatio

and bind GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, traps the G-protein in its active state, allowing the accumulated radioactivity t

antagonist will block this effect when co-incubated with a known agonist.
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Caption: Workflow for a [³⁵S]GTPγS functional assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Preparation:

Use the same receptor membrane preparations as in the binding assay.

Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM) to en

Incubation:

Agonist Mode: Add receptor membranes, test compound dilutions, and assay buffer to a 96-well plate.

Antagonist Mode: Add receptor membranes, a fixed concentration of a known agonist (e.g., carbachol at its EC₈₀), and test compound dilutions.

Pre-incubate for 15-20 minutes.

Initiate the reaction by adding [³⁵S]GTPγS to each well.

Incubate for 30-60 minutes at 30°C.

Filtration and Counting:

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through GF/B filters using a cell harvester.

Wash and count the filters as described in the binding assay protocol.

Data Analysis:

Agonist Mode: Plot the % stimulation over basal against the log of the compound concentration. Fit the data to determine the EC₅₀ (potency) and

Antagonist Mode: Plot the % inhibition of the agonist response against the log of the compound concentration. Fit the data to determine the IC₅₀,

constant (Kb).

Conclusion
While direct experimental data on 1-(3-Pyrrolidinyl)azepane dihydrochloride is not publicly available, a comparative analysis based on its constitue

framework for researchers. The fusion of the privileged pyrrolidine ring with the conformationally flexible azepane ring creates a novel chemical entity 

such as muscarinic receptors. Its profile—whether it acts as a potent and selective agonist or antagonist—can only be unveiled through rigorous emp

protocols provided in this guide represent the essential, industry-standard workflows necessary to characterize this and other novel pyrrolidine derivat

performance and therapeutic potential.
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